molecular formula C16H14F3N3O2S B12410231 (R)-Lansoprazole-d4

(R)-Lansoprazole-d4

Cat. No.: B12410231
M. Wt: 373.4 g/mol
InChI Key: MJIHNNLFOKEZEW-ZQDMXDIISA-N
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Description

®-Lansoprazole-d4 is a deuterated form of the ®-enantiomer of lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in ®-Lansoprazole-d4 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Lansoprazole-d4 involves several steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of ®-Lansoprazole-d4 typically involves large-scale hydrogenation reactions using deuterium gas. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

®-Lansoprazole-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can modify the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of ®-Lansoprazole-d4, as well as substituted pyridine derivatives.

Scientific Research Applications

®-Lansoprazole-d4 has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Studied for its potential therapeutic benefits and improved pharmacokinetics.

    Industry: Utilized in the development of new pharmaceuticals with enhanced stability.

Mechanism of Action

®-Lansoprazole-d4 exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms enhance the compound’s metabolic stability, leading to prolonged action. The molecular targets include the proton pump enzyme and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: The non-deuterated form with similar proton pump inhibitory effects.

    Omeprazole: Another proton pump inhibitor with a different chemical structure.

    Pantoprazole: A related compound with distinct pharmacokinetic properties.

Uniqueness

®-Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated analogs.

Properties

Molecular Formula

C16H14F3N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D

InChI Key

MJIHNNLFOKEZEW-ZQDMXDIISA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origin of Product

United States

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